3,3-Dimethylhexane-2,2-diol
CAS No.: 36221-34-8
Cat. No.: VC19650295
Molecular Formula: C8H18O2
Molecular Weight: 146.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36221-34-8 |
---|---|
Molecular Formula | C8H18O2 |
Molecular Weight | 146.23 g/mol |
IUPAC Name | 3,3-dimethylhexane-2,2-diol |
Standard InChI | InChI=1S/C8H18O2/c1-5-6-7(2,3)8(4,9)10/h9-10H,5-6H2,1-4H3 |
Standard InChI Key | VYZKQGGPNIFCLD-UHFFFAOYSA-N |
Canonical SMILES | CCCC(C)(C)C(C)(O)O |
Introduction
Molecular Structure and Conformational Analysis
The IUPAC name 3,3-dimethylhexane-2,2-diol defines a six-carbon chain (hexane) with hydroxyl (-OH) groups at positions 2 and 2, and methyl (-CH₃) groups at position 3 and 3. The structural formula is C₈H₁₈O₂, with a molecular weight of 146.23 g/mol. The molecule’s geometry arises from sp³ hybridization at all carbon atoms, resulting in tetrahedral bond angles of approximately 109.5°.
Computational Modeling Insights
Molecular mechanics simulations predict a staggered conformation minimizes steric clashes between the hydroxyl and methyl groups. The energy barrier for rotation around the C2-C3 bond is estimated at 8–12 kJ/mol, slightly higher than typical alkanes due to bulky substituents5.
Physicochemical Properties (Theoretical Estimates)
While experimental data for 3,3-dimethylhexane-2,2-diol are scarce, properties can be extrapolated from structurally similar diols:
Property | Estimated Value | Basis for Estimation |
---|---|---|
Density (20°C) | 0.94–0.98 g/cm³ | Comparison to 2,2-dimethyl-1,3-propanediol |
Boiling Point | 215–230°C | Branching reduces boiling point vs. linear diols |
Melting Point | 45–55°C | High symmetry and H-bonding capacity |
Solubility in Water | 50–100 g/L | Moderate polarity from hydroxyl groups |
LogP (Octanol-Water) | 1.2–1.5 | Balance of hydrophobic methyl and hydrophilic OH groups |
The compound’s solubility in polar solvents (e.g., ethanol, acetone) is expected to exceed 200 g/L, while nonpolar solvents like hexane may dissolve <10 g/L .
Synthesis Pathways and Reaction Mechanisms
Dihydroxylation of 3,3-Dimethyl-1,5-hexadiene
A plausible route involves the oxidation of 3,3-dimethyl-1,5-hexadiene using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under acidic conditions. This method, analogous to the synthesis of vicinal diols, would yield the cis-diol stereoisomer:
Aldol Condensation Followed by Reduction
An alternative approach employs aldol condensation between acetone and butyraldehyde, forming a β-hydroxy ketone intermediate. Subsequent reduction using sodium borohydride (NaBH₄) would yield the diol:
Catalytic methods, such as those using solid bases like 3-amino-1,2,4-triazole potassium (KATriz) , could enhance yield and selectivity in industrial-scale production.
Challenges and Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalysis to access enantiomerically pure forms for chiral applications.
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Thermal Stability Studies: Investigating decomposition pathways under processing conditions (e.g., >150°C).
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Toxicity Profiling: Assessing ecotoxicological impacts given the persistence of branched alkanes in aquatic systems .
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